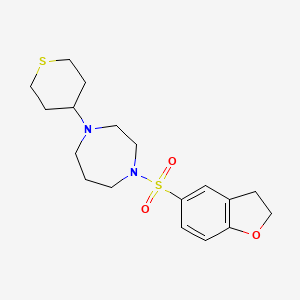
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane, commonly known as DBT or Dibenzothiazepine, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. DBT is a heterocyclic compound that belongs to the benzodiazepine family and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of DBT is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that are widely distributed throughout the brain and are involved in the regulation of neuronal excitability. DBT has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
DBT has been found to exhibit a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. It has also been shown to improve cognitive function and memory. DBT has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of mood, anxiety, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DBT has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. However, DBT has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on DBT, including the development of more potent and selective GABA-A receptor modulators, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for DBT and to investigate its potential side effects and toxicity.
Méthodes De Synthèse
DBT can be synthesized by the reaction of 2-aminothiophenol with 2,3-dihydrobenzofuran-5-sulfonyl chloride, followed by the reaction of the resulting intermediate with 1,4-diazepane. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
DBT has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. DBT has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and serotonin, which are involved in the regulation of mood, anxiety, and cognitive function.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S2/c21-25(22,17-2-3-18-15(14-17)4-11-23-18)20-8-1-7-19(9-10-20)16-5-12-24-13-6-16/h2-3,14,16H,1,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMLVUHUZJVXEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

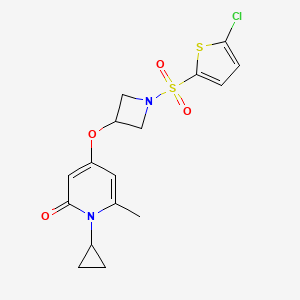
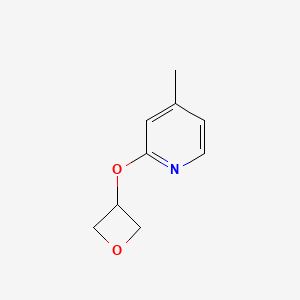
![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)
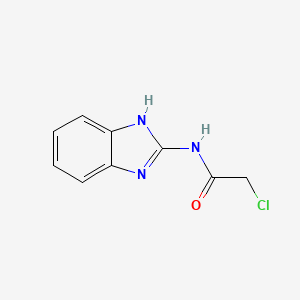
![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)
![(2Z)-7-(diethylamino)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2437051.png)

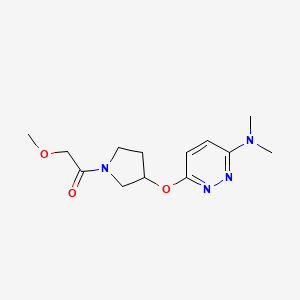
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)
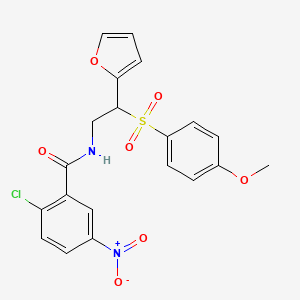
![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)